molecular formula C12H9F3N2O2 B12081630 Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate

Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate

Cat. No.: B12081630
M. Wt: 270.21 g/mol
InChI Key: DNZHCBZYIMMQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C13H10F3N2O2 It features a pyrazole ring and a trifluoromethyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The pyrazole ring is a common pharmacophore in many drugs, and the trifluoromethyl group can enhance metabolic stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1H-pyrazol-5-yl)benzoate: Lacks the trifluoromethyl group, which can result in different chemical and biological properties.

    Methyl 4-(trifluoromethyl)benzoate:

    3-(1H-Pyrazol-5-yl)-4-(trifluoromethyl)benzoic acid: The carboxylic acid analogue, which may have different solubility and reactivity profiles.

Uniqueness

Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate is unique due to the combination of the pyrazole ring and the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C12H9F3N2O2/c1-19-11(18)7-2-3-9(12(13,14)15)8(6-7)10-4-5-16-17-10/h2-6H,1H3,(H,16,17)

InChI Key

DNZHCBZYIMMQHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(F)(F)F)C2=CC=NN2

Origin of Product

United States

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